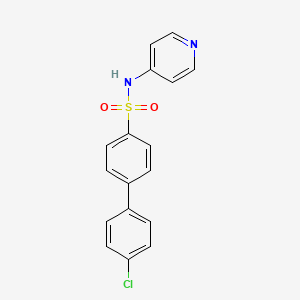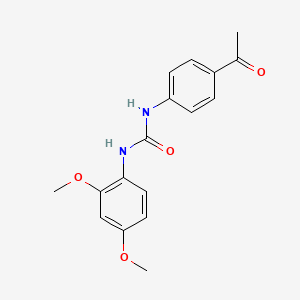![molecular formula C15H13ClO2 B5802881 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, also known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in lipogenesis.
Mecanismo De Acción
Clofibrate works by activating PPARs, which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone activates PPARα, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and physiological effects:
Clofibrate has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. It also has anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on cardiovascular health. Additionally, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has been shown to improve insulin sensitivity and glucose metabolism in patients with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibrate is a widely used experimental tool for studying lipid metabolism and PPAR activation. It is relatively inexpensive and easy to obtain, and its effects on lipid metabolism are well-established. However, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has some limitations as an experimental tool, including its potential for off-target effects and its limited specificity for PPARα.
Direcciones Futuras
1. Further investigation of the mechanisms underlying the lipid-lowering effects of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, including its effects on other metabolic pathways and signaling pathways.
2. Development of more specific PPAR agonists with fewer off-target effects and greater efficacy for the treatment of hyperlipidemia and related conditions.
3. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the prevention and treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
4. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Métodos De Síntesis
Clofibrate can be synthesized by the reaction of 2-chlorobenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Clofibrate has been extensively studied for its lipid-lowering effects and has been shown to be effective in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. It has also been investigated for its potential use in the treatment of other conditions such as diabetes, obesity, and atherosclerosis.
Propiedades
IUPAC Name |
1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUSWDTNDRCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)


![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)